molecular formula C26H28N4O2 B2937089 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226439-51-5

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Katalognummer: B2937089
CAS-Nummer: 1226439-51-5
Molekulargewicht: 428.536
InChI-Schlüssel: PSVRYEAOCUAACL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Quinoline moiety : Known for various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Methoxyphenyl group : Implicated in enhancing lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit specific kinases, such as ERK5, which plays a crucial role in cell proliferation and survival . The introduction of a cyano group in the quinoline structure is hypothesized to enhance binding affinity to these targets.
  • Neurotransmitter Modulation : The piperidine component is often linked to interactions with neurotransmitter transporters, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : Some derivatives of quinoline compounds have demonstrated anti-inflammatory properties, which could extend to this compound as well .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Key parameters include:

ParameterValue
Oral Bioavailability42%
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min

These parameters suggest a moderate absorption and distribution profile, which is favorable for oral administration .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:

  • In Vitro Studies : A study assessing ERK5 inhibition found that structural modifications significantly impacted potency, indicating that similar adjustments might enhance the efficacy of our compound .
  • In Vivo Efficacy : Animal models have been utilized to test related compounds for their effects on inflammation and cancer cell proliferation. These studies suggest potential applications in treating diseases characterized by excessive inflammatory responses or uncontrolled cell growth .
  • Safety Profile : Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity at therapeutic doses, making them suitable candidates for further development .

Eigenschaften

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-7-8-24-23(14-18)25(21(15-27)17-28-24)30-11-9-20(10-12-30)26(31)29-16-19-5-4-6-22(13-19)32-2/h4-8,13-14,17,20H,3,9-12,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRYEAOCUAACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.